molecular formula C24H20N4O3 B2469679 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034460-37-0

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide

Cat. No.: B2469679
CAS No.: 2034460-37-0
M. Wt: 412.449
InChI Key: LURZEGPRJOZFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a complex organic compound, noted for its unique structural properties and potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation of Pyrrolo[2,3-c]pyridine Moiety

    • Starting from 1-methylpyrrole and reacting with appropriate nitrating agents.

    • Key steps: Cyclization and condensation reactions to integrate the pyridine ring.

  • Isoxazole Ring Construction

    • Formation through nitrile oxide cycloaddition reaction, using benzaldehyde oxime and phenylacetylene.

  • Final Assembly

    • Coupling the previously synthesized intermediates under catalytic conditions to form the final compound.

    • Reactions typically require solvents like dichloromethane and catalysts such as palladium complexes.

Industrial Production Methods

  • Large-scale synthesis can utilize continuous flow reactors to manage exothermic reactions more effectively and to streamline purification processes.

  • Automation and control systems ensure consistency in product quality and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation at the pyrrole ring, forming hydroxylated derivatives.

  • Reduction: : Selective reduction of the nitro group to amino derivatives under hydrogenation conditions.

  • Substitution: : Electrophilic aromatic substitution on the phenyl ring, enabling functional group modifications.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing agents: Palladium on carbon (Pd/C), lithium aluminium hydride (LiAlH4).

  • Substitution reagents: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products Formed

  • Hydroxylated and aminated derivatives, providing avenues for further functionalization and applications.

Scientific Research Applications

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide finds use in diverse research domains:

  • Chemistry

    • A building block for synthesizing more complex heterocyclic compounds.

    • Used in developing novel catalysts and ligands for asymmetric synthesis.

  • Biology

    • Investigated for its potential as an enzyme inhibitor.

    • Its structural analogs studied for antimicrobial and anticancer properties.

  • Medicine

    • Potential lead compound for drug discovery, particularly targeting inflammatory pathways.

    • Explored for its pharmacokinetics and bioavailability in preclinical trials.

  • Industry

    • Utilized in materials science for developing novel polymers and organic electronics.

Mechanism of Action

The compound’s mechanism of action, particularly in biological systems, involves binding to specific molecular targets:

  • Enzyme Inhibition: : It can inhibit key enzymes by mimicking substrate structures, leading to competitive inhibition.

  • Pathway Modulation: : Interferes with signaling pathways by interacting with receptor sites, modulating the downstream effects.

Comparison with Similar Compounds

When compared to its structural analogs:

  • Similar Compounds

    • N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-5-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide.

    • N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-d]pyrimidin-6-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide.

  • Uniqueness

    • The specific positioning of the nitrogen atoms in the pyrrole and pyridine rings.

    • Enhanced reactivity due to the functional groups and their spatial configuration.

This comprehensive exploration of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide should give a solid foundation on this remarkable compound and its potential in various scientific arenas.

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3/c1-27-12-9-16-10-13-28(24(30)21(16)27)14-11-25-23(29)18-7-8-20-19(15-18)22(31-26-20)17-5-3-2-4-6-17/h2-10,12-13,15H,11,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURZEGPRJOZFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.